molecular formula C18H21N5O B10986755 N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10986755
M. Wt: 323.4 g/mol
InChI Key: MEUICFLZKJFOMC-UHFFFAOYSA-N
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Description

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound featuring a benzimidazole moiety linked to a cyclopentapyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole core. This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated using isopropyl halides to introduce the propan-2-yl group.

    Cyclopentapyrazole Formation: The next step involves the formation of the cyclopentapyrazole ring. This can be done by reacting the benzimidazole derivative with a suitable cyclopentanone derivative under basic conditions.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole or pyrazole derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety may interact with nucleic acids or proteins, while the cyclopentapyrazole structure could modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which also contain the benzimidazole core.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature a pyrazole ring.

Uniqueness

N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its combined benzimidazole and cyclopentapyrazole structures, which may confer distinct biological activities and chemical properties not observed in simpler analogs.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H21N5O/c1-11(2)23-15-9-4-3-7-14(15)20-16(23)10-19-18(24)17-12-6-5-8-13(12)21-22-17/h3-4,7,9,11H,5-6,8,10H2,1-2H3,(H,19,24)(H,21,22)

InChI Key

MEUICFLZKJFOMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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